2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the pyridine moiety: This step involves the incorporation of the pyridine ring, which can be done through various coupling reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds such as:
Piperidine derivatives: These include compounds like piperidinecarboxylic acids, which also contain the piperidine ring but differ in functional groups.
Pyridine derivatives: Compounds like 4-methylpyridine, which share the pyridine ring but differ in the attached functional groups.
The uniqueness of this compound lies in its specific combination of the piperidine and pyridine rings with an aldehyde functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-5-6-13-8-11(10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3 |
InChI Key |
GPAMNXKGENRDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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